2-Formyl-5-methoxybenzoic acid
Overview
Description
2-Formyl-5-methoxy-benzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a methoxy group at the fifth position
Mechanism of Action
Target of Action
The primary targets of 2-formyl-5-methoxybenzoic acid are currently unknown. The compound is structurally similar to mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes . .
Mode of Action
If it acts similarly to mefenamic acid, it may bind to COX-1 and COX-2 receptors, inhibiting the action of prostaglandin synthetase . This would reduce the production of prostaglandins, which play a key role in inflammation and pain signaling .
Biochemical Pathways
If it acts like mefenamic acid, it could affect the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins .
Result of Action
If it acts like mefenamic acid, it could reduce inflammation and pain by decreasing prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-5-methoxy-benzoic acid can be achieved through several methods. One common approach involves the formylation of 5-methoxybenzoic acid using the Duff reaction. In this method, hexamethylenetetramine and methanesulfonic acid are used as reagents . The reaction typically proceeds under acidic conditions, and the formyl group is introduced at the ortho position relative to the methoxy group.
Industrial Production Methods: Industrial production of 2-formyl-5-methoxy-benzoic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-5-methoxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-carboxy-5-methoxy-benzoic acid.
Reduction: 2-hydroxymethyl-5-methoxy-benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-methoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Comparison with Similar Compounds
2-Formylbenzoic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxybenzoic acid: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functional group.
2-Hydroxy-5-methoxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: 2-Formyl-5-methoxy-benzoic acid is unique due to the presence of both formyl and methoxy groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
2-formyl-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428345 | |
Record name | 2-formyl-5-methoxy-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-56-2 | |
Record name | 2-formyl-5-methoxy-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-formyl-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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